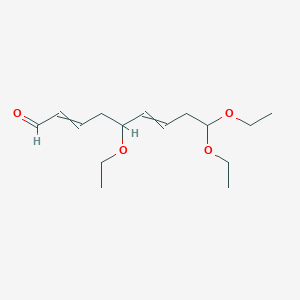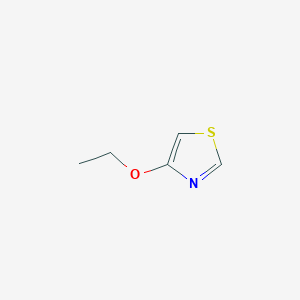
N,N,N',N'-Tetrapropan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetrapropan-2-ylurea can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
Ethylenediamine+4Propylene oxide→N,N,N’,N’-Tetrapropan-2-ylurea
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylurea involves large-scale reactors where ethylenediamine and propylene oxide are combined under specific temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product .
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetrapropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
科学的研究の応用
N,N,N’,N’-Tetrapropan-2-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for polymers and copolymers, particularly in UV-cross-linkable polyurethane polymers.
Biology: Employed in the synthesis of hydrogels that support neural cell growth and tissue engineering.
Medicine: Utilized in the development of shape memory polyurethane foams for biomedical applications, including actuators for treating ischemic stroke and thrombus removal.
Industry: Applied in the production of resins, surfactants, plasticizers, and other chemical products.
作用機序
The mechanism of action of N,N,N’,N’-Tetrapropan-2-ylurea involves its ability to act as a chelating agent due to the presence of four hydroxyl groups. It can form stable complexes with metal ions, which is useful in various industrial and biomedical applications. Additionally, its crosslinking properties due to the amino groups make it valuable in polymer synthesis .
類似化合物との比較
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
- N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine
Uniqueness
N,N,N’,N’-Tetrapropan-2-ylurea is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and crosslinking capabilities. This makes it particularly versatile in applications ranging from polymer synthesis to biomedical engineering .
特性
CAS番号 |
83756-09-6 |
|---|---|
分子式 |
C13H28N2O |
分子量 |
228.37 g/mol |
IUPAC名 |
1,1,3,3-tetra(propan-2-yl)urea |
InChI |
InChI=1S/C13H28N2O/c1-9(2)14(10(3)4)13(16)15(11(5)6)12(7)8/h9-12H,1-8H3 |
InChIキー |
TUUMZEPFCCXCEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)




![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
